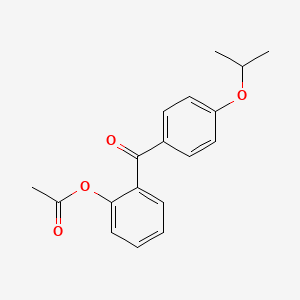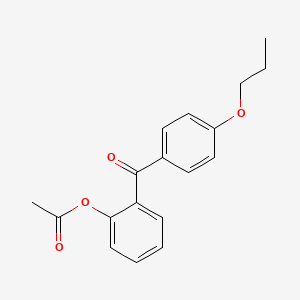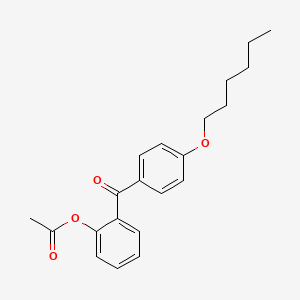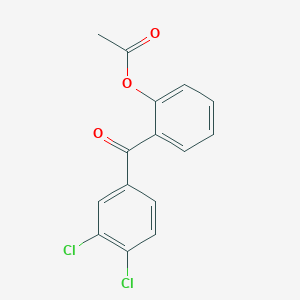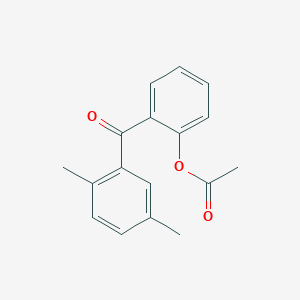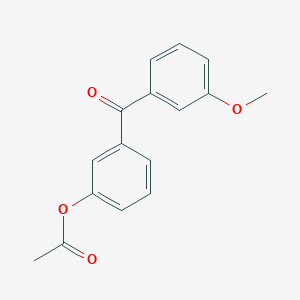
4-Acetoxi-2',3'-dimetilbenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-2’,3’-dimethylbenzophenone, also known as TDP, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C17H16O3 .
Molecular Structure Analysis
The 4-Acetoxy-2’,3’-dimethylbenzophenone molecule contains a total of 37 bonds. There are 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Aplicaciones Científicas De Investigación
Investigación antioxidante
El compuesto ha mostrado potencial como antioxidante. Los estudios sugieren que puede eliminar radicales libres, protegiendo así las células del estrés oxidativo. Esta propiedad es significativa para la investigación de enfermedades en las que el daño oxidativo es un factor clave, como los trastornos neurodegenerativos .
Aplicaciones antibacterianas
La investigación indica que 4-Acetoxi-2',3'-dimetilbenzofenona exhibe actividad antibacteriana. Se ha probado contra diversas cepas bacterianas, y su eficacia en la inhibición del crecimiento bacteriano lo convierte en un compuesto de interés para el desarrollo de nuevos agentes antibacterianos .
Mecanismo De Acción
4-Acetoxy-2',3'-dimethylbenzophenone is a fluorescent compound that can be used to label proteins and other biomolecules. When it is bound to a protein, it emits fluorescence that can be detected using a fluorescence microscope or other imaging techniques. The fluorescence of 4-Acetoxy-2',3'-dimethylbenzophenoneBP is dependent on the environment in which it is bound, as different environments can affect the emission of fluorescence.
Biochemical and Physiological Effects
4-Acetoxy-2',3'-dimethylbenzophenone has been used in the study of biochemical and physiological processes. It has been used to study the effects of various compounds on enzyme kinetics, cell signaling, and drug delivery systems. Additionally, it has been used to study the effects of various drugs on the body, such as the effects of anti-cancer drugs on tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Acetoxy-2',3'-dimethylbenzophenone is a versatile compound that has a wide range of applications in scientific research. It is highly soluble in organic solvents, making it easy to use in lab experiments. Additionally, it is non-toxic and does not emit any hazardous fumes. However, it is relatively expensive, and its fluorescence is dependent on the environment in which it is bound, which can limit its usefulness in certain experiments.
Direcciones Futuras
The potential future directions for 4-Acetoxy-2',3'-dimethylbenzophenoneBP are numerous. It could be used in the development of new drug delivery systems, as a fluorescent marker for the detection of proteins and other biomolecules, and as an analytical reagent for the determination of various compounds. Additionally, it could be used to study the effects of various drugs on the body, and to study the biochemical and physiological processes of various organisms. Furthermore, it could be used to study the effects of various compounds on enzyme kinetics and cell signaling. Finally, it could be used to develop new fluorescent probes for imaging and diagnostics.
Métodos De Síntesis
4-Acetoxy-2',3'-dimethylbenzophenone can be synthesized by the reaction of 2,3-dimethylbenzophenone with acetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 25-30 bar. The reaction yields a mixture of 4-acetoxy-2',3'-dimethylbenzophenone and 2,3-dimethylbenzophenone acetate. The two compounds can be separated by column chromatography or other methods.
Safety and Hazards
When handling 4-Acetoxy-2’,3’-dimethylbenzophenone, it’s important to take precautions such as avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture .
Propiedades
IUPAC Name |
[4-(2,3-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-16(12(11)2)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXYGDPXGLTXHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641742 |
Source


|
| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-29-5 |
Source


|
| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

